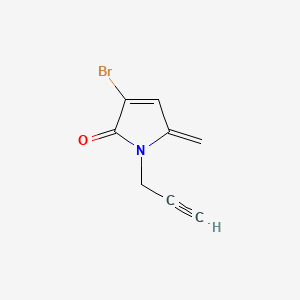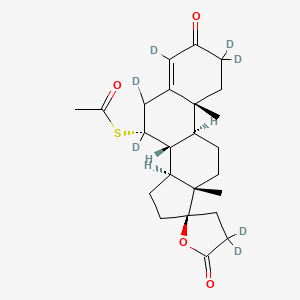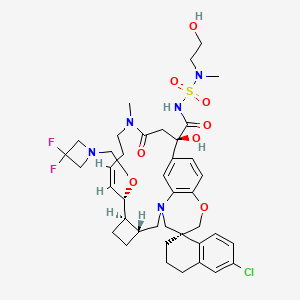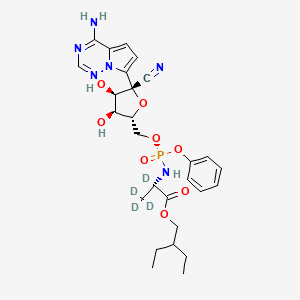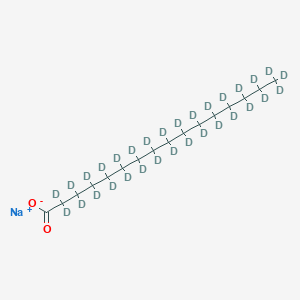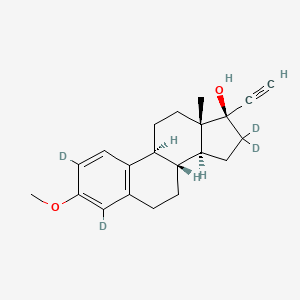
TF-DG-cThea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TF-DG-cThea involves the reaction of theaflavin-3,3’-digallate with N-ethyl-2-pyrrolidinone. The reaction typically occurs under controlled conditions to ensure the proper substitution of the pyrrolidinone group . The synthetic route includes:
Starting Materials: Theaflavin-3,3’-digallate and N-ethyl-2-pyrrolidinone.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Purification: The product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves:
Bulk Reactors: Large reactors are used to carry out the reaction under controlled temperature and pressure.
Purification Systems: Advanced chromatographic systems are employed to purify the compound on an industrial scale.
Quality Control: Rigorous quality control measures are in place to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
TF-DG-cThea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The pyrrolidinone group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
TF-DG-cThea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of TF-DG-cThea involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Effects: This compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
TF-DG-cThea is unique compared to other similar compounds due to its specific substitution with N-ethyl-2-pyrrolidinone. Similar compounds include:
Theaflavin-3-gallate: Lacks the pyrrolidinone substitution and has different antioxidant properties.
Theaflavin-3’-gallate: Similar to theaflavin-3-gallate but with a different gallate position.
Theaflavin-3,3’-digallate: The parent compound of this compound without the pyrrolidinone substitution.
This compound stands out due to its enhanced stability and unique biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C49H41NO21 |
|---|---|
Molecular Weight |
979.8 g/mol |
IUPAC Name |
[(3R)-2-[8-[(3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-1-yl]-8-(1-ethyl-5-oxopyrrolidin-2-yl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C49H41NO21/c1-2-50-25(3-4-38(50)61)40-28(54)16-27(53)24-15-37(70-49(67)19-9-31(57)42(63)32(58)10-19)46(71-47(24)40)22-13-34(60)44(65)39-21(22)5-17(6-33(59)43(39)64)45-36(14-23-26(52)11-20(51)12-35(23)68-45)69-48(66)18-7-29(55)41(62)30(56)8-18/h5-13,16,25,36-37,45-46,51-58,60,62-63,65H,2-4,14-15H2,1H3,(H,59,64)/t25?,36-,37-,45?,46?/m1/s1 |
InChI Key |
JZYZDIDOKIAVAL-GQXIOKJTSA-N |
Isomeric SMILES |
CCN1C(CCC1=O)C2=C(C=C(C3=C2OC([C@@H](C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C(C(=O)C=C(C=C56)C7[C@@H](CC8=C(C=C(C=C8O7)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCN1C(CCC1=O)C2=C(C=C(C3=C2OC(C(C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C(C(=O)C=C(C=C56)C7C(CC8=C(C=C(C=C8O7)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



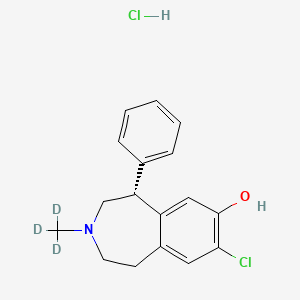



![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)
